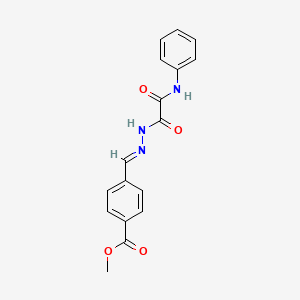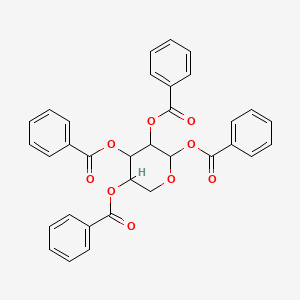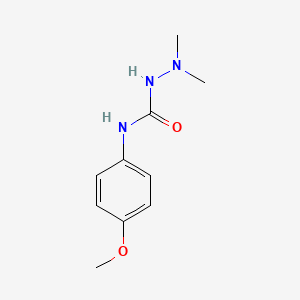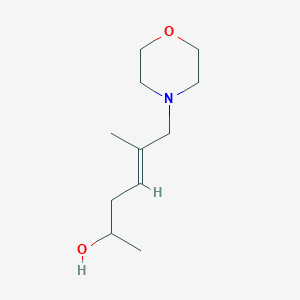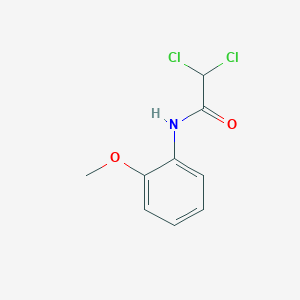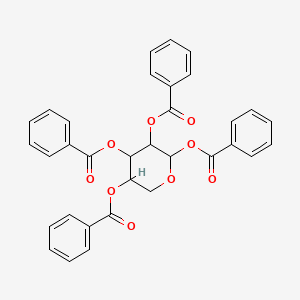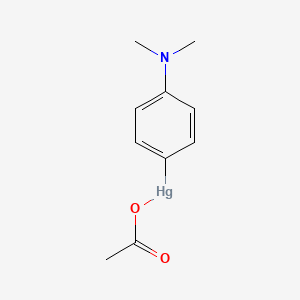
MERCURY, ACETATO(p-(DIMETHYLAMINO)PHENYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, acetato(p-(dimethylamino)phenyl)-, also known as phenylmercuric acetate, is an organomercury compound. It is characterized by the presence of a mercury atom bonded to an acetate group and a p-(dimethylamino)phenyl group. This compound has been used in various applications, including as a preservative, disinfectant, and fungicide .
準備方法
Synthetic Routes and Reaction Conditions
Phenylmercuric acetate can be synthesized through the reaction of phenylmercuric chloride with sodium acetate in an aqueous medium. The reaction typically proceeds as follows:
C6H5HgCl+NaOAc→C6H5HgOAc+NaCl
This reaction is carried out under mild conditions, usually at room temperature, and results in the formation of phenylmercuric acetate as a crystalline solid .
Industrial Production Methods
On an industrial scale, phenylmercuric acetate is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of temperature, pH, and reactant concentrations to achieve the desired product quality .
化学反応の分析
Types of Reactions
Phenylmercuric acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state.
Complex Formation: It can form complexes with other ligands, especially those containing sulfur or nitrogen atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercury center.
Reducing Agents: Reducing agents like sodium borohydride can reduce the mercury center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield phenylmercuric halides, while oxidation reactions can produce mercury(II) compounds .
科学的研究の応用
Phenylmercuric acetate has been used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It has been studied for its antimicrobial properties and its effects on biological systems.
Medicine: Historically, it was used as a preservative in pharmaceuticals and as a disinfectant.
Industry: It has been used as a fungicide in agriculture and as a preservative in paints and coatings.
作用機序
The mechanism of action of phenylmercuric acetate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom can bind to thiol groups, disrupting the function of these proteins and leading to antimicrobial effects. This interaction can inhibit the growth of bacteria, fungi, and other microorganisms .
類似化合物との比較
Similar Compounds
Phenylmercuric Nitrate: Another organomercury compound with similar antimicrobial properties.
Phenylmercuric Chloride: Similar in structure but with a chloride group instead of an acetate group.
Methylmercury Acetate: Contains a methyl group instead of a phenyl group, with different toxicity and environmental impact.
Uniqueness
Phenylmercuric acetate is unique due to its specific combination of a phenyl group and an acetate group bonded to mercury. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications where other organomercury compounds may not be as effective .
特性
CAS番号 |
23332-31-2 |
|---|---|
分子式 |
C10H13HgNO2 |
分子量 |
379.81 g/mol |
IUPAC名 |
acetyloxy-[4-(dimethylamino)phenyl]mercury |
InChI |
InChI=1S/C8H10N.C2H4O2.Hg/c1-9(2)8-6-4-3-5-7-8;1-2(3)4;/h4-7H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChIキー |
JUHSGDOCZQLSQX-UHFFFAOYSA-M |
正規SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)

